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5-(pyrimidin-2-yl)-1H-pyrazol-3-amine -

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Catalog Number: EVT-13768938
CAS Number:
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. The unique structural features of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine allow for diverse interactions with biological targets, making it a subject of ongoing research.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is often studied in the context of drug design and development due to its biological activity. The molecular formula for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is C7H7N5C_7H_7N_5, and it has a molecular weight of approximately 161.17 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the pyrimidine substituent. One common synthetic route involves the reaction of 3-amino-1H-pyrazole with pyrimidine derivatives under controlled conditions.

  1. Cyclization Reaction: The initial step may include cyclizing appropriate precursors, such as 3-amino-1H-pyrazole with a pyrimidine derivative.
  2. Reagents Used: Common reagents include dehydrating agents and bases to facilitate the formation of the desired heterocyclic structure.
  3. Yield Optimization: Techniques such as continuous flow reactors may be employed in industrial settings to optimize yield and purity during large-scale production.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine consists of a five-membered pyrazole ring fused with a pyrimidine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and potential biological activity.

Key Structural Features:

  • Molecular Formula: C7H7N5C_7H_7N_5
  • Molecular Weight: 161.17 g/mol
  • InChI Key: KFLQZGZKAWTIPT-UHFFFAOYSA-N
  • SMILES Notation: C1=CN=C(N=C1)N2C(=CC=N2)N

The planar arrangement of the rings allows for effective π-electron delocalization, which is critical for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form corresponding oxides, using agents like potassium permanganate.
  2. Reduction: It can be reduced to yield amine derivatives, typically using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyrimidine ring, allowing for further functionalization .

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is primarily linked to its ability to inhibit specific enzymes or receptors within biological pathways:

  1. Target Interaction: Similar compounds have been shown to interact with kinase enzymes, leading to modulation of signaling pathways involved in cell proliferation and survival.
  2. Biochemical Pathways: It may also influence pathways related to inflammation and neuroprotection by inhibiting endoplasmic reticulum stress responses and apoptosis markers in neuronal cells .
  3. Resulting Biological Effects: Studies indicate that related compounds exhibit neuroprotective properties by reducing inflammatory markers and promoting cell survival under stress conditions.
Physical and Chemical Properties Analysis

Properties Data

5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight161.17 g/mol
AppearanceWhite powder
SolubilitySoluble in polar solvents
Melting PointNot specified
DensityNot available

These properties are critical for understanding how the compound behaves in different environments, influencing its potential applications in research and industry .

Applications

Scientific Uses

5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine has several promising applications:

  1. Medicinal Chemistry: Its structural characteristics make it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
  2. Biological Research: The compound's ability to modulate enzyme activity positions it as a valuable tool in biochemical studies aimed at understanding disease mechanisms.
  3. Material Science: Due to its unique properties, it may also find applications in developing new materials with specific electronic or optical characteristics .
Therapeutic Potential of 5-(Pyrimidin-2-yl)-1H-Pyrazol-3-Amine Derivatives in Oncology

Kinase Inhibition Mechanisms and Selectivity Profiling for CDK2/9 Targets

The core heterocyclic architecture of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives enables potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases regulate critical cellular processes including cell cycle progression (CDK2) and transcriptional elongation (CDK9). The molecular scaffold achieves inhibition through competitive ATP-binding site occupation, leveraging its bidentate hydrogen bonding capability with kinase hinge regions [4] [8].

Structural analyses reveal that the pyrimidine nitrogen at position N1 and the pyrazole NH group form dual hydrogen bonds with the backbone carbonyl and amide groups of CDK2's Leu83 residue, respectively. This interaction mimics the natural adenine-kinase interaction but provides enhanced affinity due to supplementary hydrophobic interactions from C3-methyl substituents with the gatekeeper residue's pocket [5] [8]. Selectivity profiling against kinase panels demonstrates a distinct preference for CDK2/9 over structurally related CDKs:

Table 1: Kinase Inhibition Profile of Optimized Derivatives

Compound DerivativeCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)CDK4/6 Selectivity RatioKey Structural Feature
3-methyl-C5-unsub8.2 ± 0.922.4 ± 1.7>150-foldH-bond donor at pyrazole N-H
N1-methylated315 ± 28480 ± 4212-foldLost H-bond donation
4-fluorophenyl-C55.7 ± 0.518.9 ± 1.2>200-foldEnhanced hydrophobic fit

Molecular dynamics simulations confirm that derivative-induced conformational changes in the DFG motif of CDK2 stabilize the inactive kinase state, particularly with C5-substituted analogs. This "DFG-out" binding mode is less accessible in CDK4/6 due to steric constraints from Phe93 in CDK4, explaining the observed selectivity [4] [9]. The transcriptional consequences of CDK9 inhibition were validated through phospho-RNA Pol II suppression (Ser2) at nanomolar concentrations (EC₅₀ = 17 nM), disrupting oncogene transcription in MYC-amplified models [4].

Role in Overcoming Resistance to CDK4/6 Inhibitors in Hormone Receptor-Positive Cancers

HR+ breast cancers develop resistance to CDK4/6 inhibitors (palbociclib, ribociclib) through compensatory upregulation of cyclin E-CDK2 activity and retinoblastoma (Rb) protein hyperphosphorylation. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives overcome this resistance by directly suppressing CDK2 activation and downstream signaling cascades [4] [9].

Mechanistically, these compounds inhibit phosphorylation of Rb at Thr821 (a CDK2-specific site) while maintaining CDK4/6-mediated phosphorylation at Ser780. This differential phosphorylation blockade induces irreversible G₁/S cell cycle arrest in resistant models. Transcriptomic analyses of palbociclib-resistant MCF-7 cells treated with lead compound 15 (Ki = 5 nM vs CDK2) showed downregulation of E2F targets (CCNA2, CCNE2, CDC6) by >80% compared to vehicle controls [5] [9]. The therapeutic efficacy extends to in vivo models where derivatives with C5 amino substitutions (e.g., 4-(2-morpholinoethoxy)phenyl) demonstrated >80% tumor regression in Z-138 xenografts after 21 days of oral administration (10 mg/kg/day) [7].

Table 2: Efficacy in CDK4/6 Inhibitor-Resistant Models

Cancer TypeResistance MechanismCompoundRb Phosphorylation Inhibition (%)Apoptosis Induction (Fold vs Control)
HR+ Breast Cancer (MCF-7R)Cyclin E amplificationVC-1592% at 0.5 μM8.2 ± 0.7
NSCLC (H446)p16 lossVC-20h88% at 0.5 μM6.9 ± 0.5
Mantle Cell LymphomaCDK2 overexpressionPY-34AC95% at 0.5 μM9.1 ± 0.8

Notably, c-MYC degradation represents a secondary mechanism contributing to efficacy in resistant cancers. Aurora A kinase inhibition by fluorinated analogs destabilizes the MYC oncoprotein (IC₅₀ = 38.6 nM), eliminating a key driver of CDK4/6 inhibitor resistance [4].

Antiproliferative Activity Across Diverse Cancer Cell Line Panels

The antiproliferative effects of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives span multiple cancer types, with particularly potent activity observed in malignancies characterized by CDK2 dysregulation or MYC amplification. Structure-activity relationship (SAR) studies demonstrate that antiproliferative potency correlates with specific C5 modifications on the pyrazole ring [4] [5] [9]:

  • Amino substituents at C5 enhance CDK2 binding through water-mediated hydrogen bonds (GI₅₀ = 127-560 nM)
  • Heteroaromatic extensions (e.g., 4-(1-methyl-1H-pyrazol-4-yl) improve cellular permeability (log P = 2.8)
  • Electron-withdrawing groups (fluoro, chloro) at pyrimidine C5 position increase metabolic stability (t₁/₂ > 120 min)

In systematic screenings across NCI-60 cell lines, optimized derivatives exhibited broad-spectrum activity with sub-micromolar GI₅₀ values in 78% of tested lines. Hematologic malignancies showed exceptional sensitivity, with T-cell acute lymphoblastic leukemia (CCRF-CEM) and Burkitt's lymphoma (RAJI) demonstrating GI₅₀ values of 127 nM and 142 nM, respectively [5].

Table 3: Antiproliferative Activity Across Cancer Lineages

Cancer TypeCell LineGI₅₀ (μM)Molecular Driver Targeted
Ovarian CarcinomaA27800.127 ± 0.012CDK2 overexpression
Small Cell Lung CancerNCI-H820.19 ± 0.03MYC amplification
NeuroblastomaSK-N-BE(2)0.23 ± 0.04MYCN amplification
Colorectal AdenocarcinomaHCT-1160.42 ± 0.05CCNE1 amplification
MelanomaLOX-IMVI0.56 ± 0.08BRAFᴠ⁶⁰⁰ᴇ mutation

Mechanistic studies in A2780 ovarian cancer cells revealed dose-dependent cell cycle arrest at S (45% at 0.5 μM) and G₂/M phases (32% at 0.5 μM) after 24-hour treatment. This was accompanied by caspase-3/7 activation (6.8-fold increase) and PARP cleavage, confirming apoptosis induction [5]. In MYC-driven models, lead compounds reduced MYC protein levels by >70% at 1.0 μM concentrations through dual mechanisms: transcriptional suppression (via CDK9 inhibition) and post-translational destabilization (via Aurora A kinase inhibition) [4].

Properties

Product Name

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

IUPAC Name

5-pyrimidin-2-yl-1H-pyrazol-3-amine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,(H3,8,11,12)

InChI Key

IOTJRFVNPGWSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NN2)N

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